4-Bromo-7-methylisatin

Overview

Description

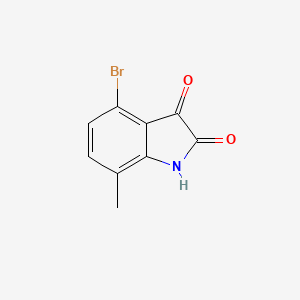

4-Bromo-7-methylisatin is an organic compound with the chemical formula C9H6BrNO2. It is a red solid crystal that can be dissolved in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound is known for its strong absorption and emission in the red spectrum, making it useful in the dye industry . Additionally, it possesses antioxidant properties and is used in the synthesis of dyes, pigments, plastic coloring, inks, and as a colorant and marker in biomedical research .

Preparation Methods

The synthesis of 4-Bromo-7-methylisatin typically involves the reaction of isatin with bromoethane under alkaline conditions . The process begins with dissolving isatin in an alkaline solution, followed by the addition of ethyl bromide. The reaction mixture is then purified by crystallization to obtain the final product . Industrial production methods may vary, but the fundamental principles remain the same, focusing on efficient and scalable synthesis routes .

Chemical Reactions Analysis

4-Bromo-7-methylisatin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-7-methylisatin has been investigated for its potential as an antitumor agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 1.75 |

| HepG2 | 3.20 |

| HT-29 | 4.17 |

These findings suggest that the compound effectively inhibits tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth, which positions it as a candidate for developing new antibiotics .

Neuropharmacology

Isatin derivatives, including this compound, have been explored for their effects on the central nervous system. They demonstrate potential anxiolytic and anticonvulsant activities, suggesting applications in treating neurological disorders .

Case Study 1: Antitumor Activity

A study evaluated the effect of this compound on K562 cells (human leukemia). The results demonstrated a concentration-dependent increase in apoptosis markers over time, with morphological changes observed under microscopy. The compound significantly decreased levels of anti-apoptotic proteins such as Bcl-2 and VEGF, promoting apoptosis in cancer cells .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, several derivatives of isatin were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), highlighting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Bromo-7-methylisatin involves its interaction with molecular targets and pathways within biological systems. It has been shown to exhibit antiviral properties by interfering with viral replication processes . The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit key enzymes or proteins involved in viral replication .

Comparison with Similar Compounds

4-Bromo-7-methylisatin can be compared with other isatin derivatives such as:

- 5-Bromo-7-methylisatin

- 4-Bromo-5-methylisatin

- 6-Bromo-5-methylisatin

These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity . The unique properties of this compound, such as its strong red spectrum absorption and emission, make it particularly valuable in specific applications .

Biological Activity

4-Bromo-7-methylisatin is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C₉H₆BrN₁O₂) is a halogenated derivative of isatin. The presence of the bromine atom at the 4-position and the methyl group at the 7-position significantly influences its chemical reactivity and biological activity. The compound can be synthesized through various methods, typically involving the reaction of isatin with bromoethane under alkaline conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including human lymphoma cells. The compound's mechanism involves inhibition of key enzymes such as histone deacetylase and tubulin, which are critical for cancer cell proliferation and survival .

Table 1: Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Human Lymphoma Cells | 15 | Inhibition of histone deacetylase |

| Breast Cancer Cells | 20 | Tubulin polymerization disruption |

| Colon Cancer Cells | 18 | Induction of apoptosis |

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Neuroprotective Effects

Research has also suggested that this compound possesses neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, leading to either inhibition or activation depending on the target. For instance, it can inhibit oxidoreductases involved in cellular metabolism.

- Gene Expression Modulation : It affects gene expression by binding to transcription factors, thereby altering cellular responses and metabolic pathways.

- Cell Signaling Pathways : The compound modulates signaling pathways involving kinases and phosphatases, which are crucial for cell growth and differentiation.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isatin, including this compound, exhibited potent anticancer activities against a panel of human cancer cell lines. The study highlighted its ability to induce apoptosis through mitochondrial pathways .

- Neuroprotection Research : A recent investigation into the neuroprotective effects revealed that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential use in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-7-methylisatin to achieve high yield and purity?

- Methodological Answer : Begin by referencing established protocols for isatin bromination and alkylation. Use controlled stoichiometric ratios (e.g., 1:1.2 for bromine equivalents) and monitor reaction progress via TLC or HPLC. Employ purification methods like column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity using melting point analysis and HPLC (>95% purity threshold). For reproducibility, document solvent volumes, reaction temperatures, and inert gas conditions (e.g., N₂ atmosphere) .

Q. What spectroscopic and chromatographic techniques are critical for confirming the identity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify substitution patterns (e.g., bromine-induced deshielding at C4, methyl group resonance at δ ~2.5 ppm). Use FT-IR to confirm carbonyl stretches (~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical m/z. For purity, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Report spectral discrepancies (e.g., unexpected peaks) and resolution steps .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer : Cross-validate conflicting data using complementary techniques. For example, if NMR suggests impurity but elemental analysis aligns, perform 2D NMR (COSY, HSQC) to resolve overlapping signals. If mass spectrometry disagrees with theoretical m/z, recalibrate instrumentation or repeat synthesis under stricter anhydrous conditions. Document all anomalies in supplementary information and compare with literature precedents (e.g., bromine steric effects altering coupling constants) .

Q. What experimental design principles are essential for evaluating the biological activity of this compound in kinase inhibition assays?

- Methodological Answer : Use a dose-response framework with IC₅₀ calculations, including positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1%). Replicate experiments in triplicate to assess statistical significance (p < 0.05 via ANOVA). For mechanistic studies, pair enzymatic assays with molecular docking simulations to correlate activity with bromine/methyl steric interactions. Predefine exclusion criteria for outliers and report raw data in tabular format .

Q. How can researchers resolve discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

- Methodological Answer : Re-examine computational parameters (e.g., force fields, solvent models in DFT or MD simulations). If experimental IC₅₀ values contradict docking scores, validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Consider alternative protonation states or tautomeric forms of this compound in simulations. Publish negative results and computational workflows in supplementary materials to aid reproducibility .

Q. Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in scaled-up synthesis of this compound?

- Methodological Answer : Standardize equipment (e.g., same brand of rotary evaporators) and batch-tested reagents. Include control experiments in small-scale parallel runs to identify heat/mass transfer disparities. For crystallization, document cooling rates and seed crystal practices. Share detailed supplementary protocols with step-by-step videos or annotated spectra, adhering to journal guidelines for auxiliary data .

Q. How should researchers handle conflicting literature reports on the solubility profile of this compound?

- Methodological Answer : Conduct solubility screens in 10+ solvents (e.g., DMSO, THF, chloroform) using a standardized gravimetric method (25°C, 24 hr equilibration). Compare results with prior studies, noting temperature and solvent grade variations. Use Hansen solubility parameters to rationalize discrepancies. Publish full datasets with raw weights and vial images to enable peer validation .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to bromine’s volatility. Quench excess bromine with Na₂S₂O₃ solutions. Store intermediates at 0–6°C in amber vials to prevent degradation. Include hazard warnings in manuscripts for exothermic steps (e.g., “Caution: Vigorous gas evolution upon acid addition”) .

Properties

IUPAC Name |

4-bromo-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPAAYCDBZXFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641048 | |

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874375-17-4 | |

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.